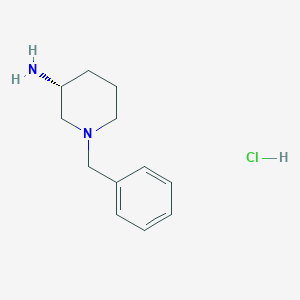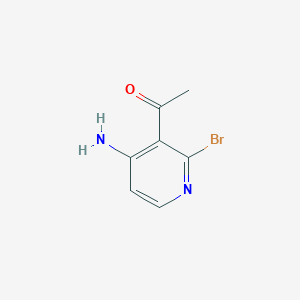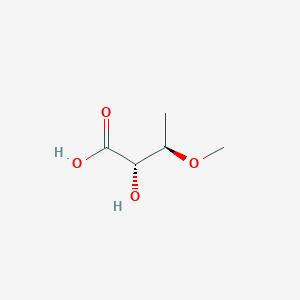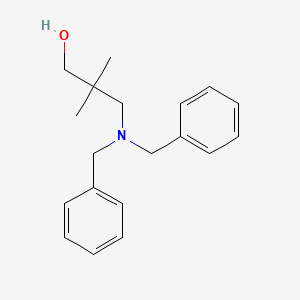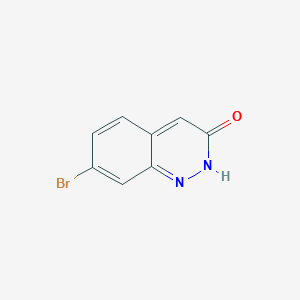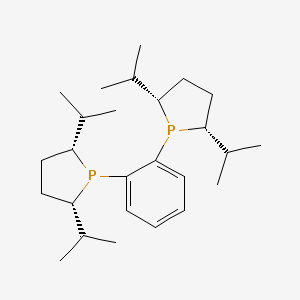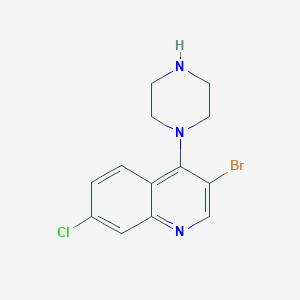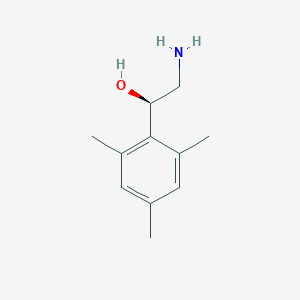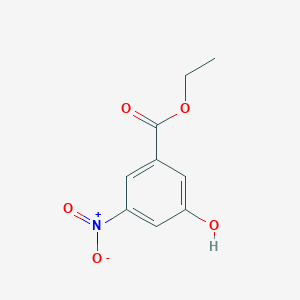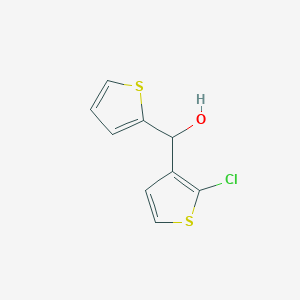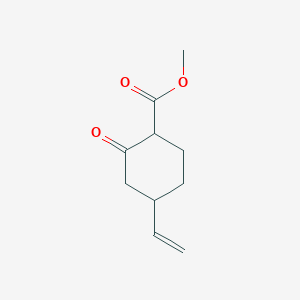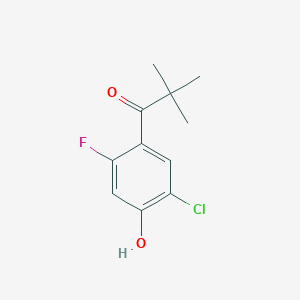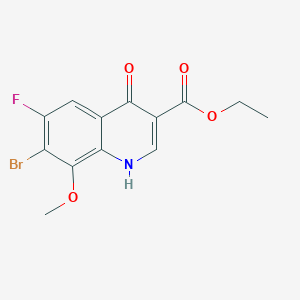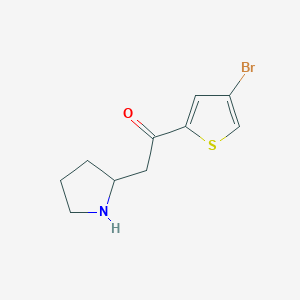![molecular formula C9H15NO2 B13087472 Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a synthetic organic compound with the molecular formula C(9)H({15})NO(_2). This compound features a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both an ester and an amine functional group makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the ester and amine groups.
Introduction of Functional Groups: The ester group can be introduced via esterification of the corresponding carboxylic acid. The amine group can be introduced through reductive amination of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of both ester and amine groups allows for modifications that can enhance biological activity and drug-like properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate: Unique due to its specific spirocyclic structure.
Spiro[2.3]hexane derivatives: Other compounds with similar spirocyclic cores but different functional groups.
Aminomethyl esters: Compounds with similar functional groups but different core structures.
Uniqueness
This compound stands out due to its combination of a spirocyclic core with both ester and amine functional groups. This unique structure provides a balance of rigidity and flexibility, making it a valuable scaffold in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3 |
InChI-Schlüssel |
UZCYDRPKURLSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC2(C1)CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


